molecular formula C13H19N2O7P B12720173 2,4(1H,3H)-Pyrimidinedione, 5-butyl-1-((6R)-tetrahydro-2-hydroxy-2-oxido-4H-furo(3,2-d)-1,3,2-dioxaphosphorin-6-yl)- CAS No. 99606-24-3

2,4(1H,3H)-Pyrimidinedione, 5-butyl-1-((6R)-tetrahydro-2-hydroxy-2-oxido-4H-furo(3,2-d)-1,3,2-dioxaphosphorin-6-yl)-

Cat. No.: B12720173
CAS No.: 99606-24-3
M. Wt: 346.27 g/mol
InChI Key: OLFSWUMRPLLZBF-VQXHTEKXSA-N
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Description

2,4(1H,3H)-Pyrimidinedione, 5-butyl-1-((6R)-tetrahydro-2-hydroxy-2-oxido-4H-furo(3,2-d)-1,3,2-dioxaphosphorin-6-yl)- is a complex organic compound with a unique structure that combines pyrimidinedione and furodioxaphosphorin moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4(1H,3H)-Pyrimidinedione, 5-butyl-1-((6R)-tetrahydro-2-hydroxy-2-oxido-4H-furo(3,2-d)-1,3,2-dioxaphosphorin-6-yl)- typically involves multi-step organic reactions. The starting materials and reagents are carefully selected to ensure the formation of the desired product with high yield and purity. Common synthetic routes include the use of pyrimidinedione derivatives and furodioxaphosphorin intermediates, which are subjected to various reaction conditions such as heating, cooling, and the use of catalysts to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process typically includes the use of advanced equipment and techniques such as continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2,4(1H,3H)-Pyrimidinedione, 5-butyl-1-((6R)-tetrahydro-2-hydroxy-2-oxido-4H-furo(3,2-d)-1,3,2-dioxaphosphorin-6-yl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.

    Reduction: Reduction reactions can convert the compound into different reduced forms, potentially leading to new derivatives with unique properties.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups, resulting in new compounds with modified structures and functions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various catalysts (e.g., palladium, platinum). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield higher oxidation state derivatives, while reduction reactions may produce lower oxidation state compounds. Substitution reactions can result in a wide range of new compounds with diverse chemical and physical properties.

Scientific Research Applications

2,4(1H,3H)-Pyrimidinedione, 5-butyl-1-((6R)-tetrahydro-2-hydroxy-2-oxido-4H-furo(3,2-d)-1,3,2-dioxaphosphorin-6-yl)- has numerous scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition, antimicrobial properties, and interactions with biological macromolecules.

    Medicine: The compound is investigated for its potential therapeutic applications, including its role as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 5-butyl-1-((6R)-tetrahydro-2-hydroxy-2-oxido-4H-furo(3,2-d)-1,3,2-dioxaphosphorin-6-yl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2,4(1H,3H)-Pyrimidinedione, 5-butyl-1-((6R)-tetrahydro-2-hydroxy-2-oxido-4H-furo(3,2-d)-1,3,2-dioxaphosphorin-6-yl)- can be compared with other similar compounds, such as:

These compounds share some structural similarities but differ in their specific chemical properties and biological activities, highlighting the uniqueness of 2,4(1H,3H)-Pyrimidinedione, 5-butyl-1-((6R)-tetrahydro-2-hydroxy-2-oxido-4H-furo(3,2-d)-1,3,2-dioxaphosphorin-6-yl)-.

Properties

CAS No.

99606-24-3

Molecular Formula

C13H19N2O7P

Molecular Weight

346.27 g/mol

IUPAC Name

5-butyl-1-[(6R)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C13H19N2O7P/c1-2-3-4-8-6-15(13(17)14-12(8)16)11-5-9-10(21-11)7-20-23(18,19)22-9/h6,9-11H,2-5,7H2,1H3,(H,18,19)(H,14,16,17)/t9?,10?,11-/m1/s1

InChI Key

OLFSWUMRPLLZBF-VQXHTEKXSA-N

Isomeric SMILES

CCCCC1=CN(C(=O)NC1=O)[C@H]2CC3C(O2)COP(=O)(O3)O

Canonical SMILES

CCCCC1=CN(C(=O)NC1=O)C2CC3C(O2)COP(=O)(O3)O

Origin of Product

United States

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